molecular formula C7H5F2NO3 B13192413 4-(Difluoromethyl)-3-nitrophenol

4-(Difluoromethyl)-3-nitrophenol

Katalognummer: B13192413
Molekulargewicht: 189.12 g/mol
InChI-Schlüssel: CSVLRDGREHVAHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Difluoromethyl)-3-nitrophenol is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-3-nitrophenol typically involves the introduction of the difluoromethyl group and the nitro group onto a phenol ring. One common method is the nitration of a difluoromethyl-substituted phenol. This can be achieved through the reaction of the phenol with nitric acid under controlled conditions to introduce the nitro group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction conditions precisely .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Difluoromethyl)-3-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Difluoromethyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Difluoromethyl)-3-nitrophenol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Difluoromethyl)-3-nitrophenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions. These properties make it a valuable compound for studying various biochemical pathways and developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-(Difluoromethyl)-3-nitrophenol is unique due to its specific combination of a difluoromethyl group and a nitro group on a phenol ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C7H5F2NO3

Molekulargewicht

189.12 g/mol

IUPAC-Name

4-(difluoromethyl)-3-nitrophenol

InChI

InChI=1S/C7H5F2NO3/c8-7(9)5-2-1-4(11)3-6(5)10(12)13/h1-3,7,11H

InChI-Schlüssel

CSVLRDGREHVAHL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.